molecular formula C18H20N2O2S2 B2609047 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide CAS No. 941996-93-6

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2609047
CAS No.: 941996-93-6
M. Wt: 360.49
InChI Key: QEANGFMQMNPTSL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a dimethylamino and thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Naphthalene-2-sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

    Introduction of the Dimethylamino Group: This step might involve the reaction of the intermediate with dimethylamine under suitable conditions.

    Attachment of the Thiophene Ring: The final step could involve the coupling of the thiophene ring to the intermediate compound, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the dimethylamino and thiophene substituents.

    Thiophene-2-sulfonamide: Contains the thiophene ring but lacks the naphthalene core.

    Dimethylaminoethyl derivatives: Compounds with similar dimethylaminoethyl groups but different core structures.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide is unique due to the combination of its structural features, which might confer specific chemical reactivity and biological activity not observed in simpler analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-20(2)17(18-8-5-11-23-18)13-19-24(21,22)16-10-9-14-6-3-4-7-15(14)12-16/h3-12,17,19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANGFMQMNPTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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